1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
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Overview
Description
1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its unique structure, which includes benzyl, nitrophenyl, and phenyl groups attached to a tetrahydropyrrolo[3,4-c]pyrazole core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific fields.
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to interact with a variety of targets, including enzymes, receptors, and ion channels .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, including binding to active sites, allosteric modulation, or covalent modification .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. These changes can result in a variety of downstream effects, including alterations in cellular signaling, gene expression, and metabolic processes .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial in determining its bioavailabilityThey may be metabolized by liver enzymes and excreted through the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely depending on the specific targets and pathways involved. These effects can include changes in cell growth, differentiation, and survival, as well as alterations in immune response and inflammation .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. These factors can include pH, temperature, and the presence of other molecules. For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or cofactors .
Biochemical Analysis
Biochemical Properties
Pyrazoline compounds, which are structurally similar, have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic . They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
Cellular Effects
Similar compounds have shown to inhibit human umbilical vein endothelial cells (HUVECs) proliferation, cord formation, and migration in response to chemoattractant .
Molecular Mechanism
It is known that pyrazoline compounds can interact with various biomolecules, potentially leading to changes in gene expression .
Preparation Methods
The synthesis of 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The reaction conditions often include the use of catalysts such as acetic acid or p-toluenesulfonic acid to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, and halogens for substitution reactions. .
Scientific Research Applications
1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It is used in the development of new materials with unique electronic and optical properties
Comparison with Similar Compounds
Similar compounds to 1-benzyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione include other pyrazole derivatives such as:
- 1-phenyl-3-(4-nitrophenyl)-5-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione
- 1-benzyl-3-(4-nitrophenyl)-5-(4-pyridyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione These compounds share similar structural features but differ in the substituents attached to the pyrazole core. The unique combination of benzyl, nitrophenyl, and phenyl groups in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-benzyl-3-(4-nitrophenyl)-5-phenyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c29-23-20-21(17-11-13-19(14-12-17)28(31)32)25-26(15-16-7-3-1-4-8-16)22(20)24(30)27(23)18-9-5-2-6-10-18/h1-14,20-22,25H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUOUFFAFFJOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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